molecular formula C12H14IN5O3 B5870385 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B5870385
M. Wt: 403.18 g/mol
InChI Key: PCHADVLBFKODGW-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound featuring pyrazole rings substituted with nitro, iodo, and methyl groups

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN5O3/c1-6-11(13)8(3)16(14-6)5-10(19)17-9(4)12(18(20)21)7(2)15-17/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHADVLBFKODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C(=C(C(=N2)C)I)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of nitro and iodo substituents. The final step involves coupling the two pyrazole rings through an ethanone linker. Common reagents used in these reactions include nitrating agents, iodine sources, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of copper(I) iodide as a catalyst.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro and iodo substituents may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Lacks the ethanone linker and iodo substituent.

    4-IODO-3,5-DIMETHYL-1H-PYRAZOLE: Lacks the nitro substituent and ethanone linker.

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Lacks the nitro and iodo substituents.

Uniqueness

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both nitro and iodo substituents on the pyrazole rings, as well as the ethanone linker. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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